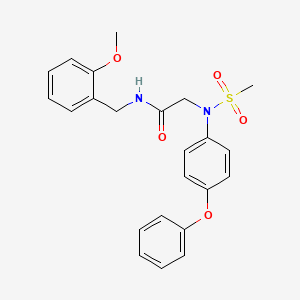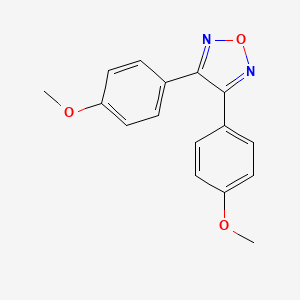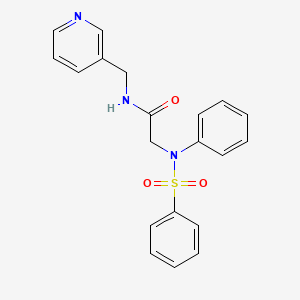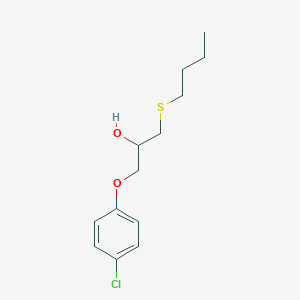
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various neurological disorders.
Wirkmechanismus
MPPG acts as a selective antagonist of the N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. The blockade of this compound by MPPG reduces the excitability of neurons and the release of glutamate, which is an important neurotransmitter involved in various neurological disorders. The inhibition of this compound by MPPG has been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in Parkinson's disease and addiction, respectively.
Biochemical and physiological effects:
MPPG has been shown to modulate various biochemical and physiological effects in animal models. In Parkinson's disease, MPPG has been shown to increase the release of dopamine in the striatum, which is a brain region involved in motor control. In addiction, MPPG has been shown to reduce the release of dopamine in the nucleus accumbens, which is a brain region involved in reward processing. MPPG has also been shown to reduce the expression of the immediate early gene c-fos, which is a marker of neuronal activation.
Vorteile Und Einschränkungen Für Laborexperimente
MPPG has several advantages for lab experiments, including its high selectivity for N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and its ability to cross the blood-brain barrier. However, MPPG has some limitations, including its low solubility in water and its potential off-target effects on other glutamate receptors. Therefore, careful consideration should be given to the experimental design and the choice of appropriate controls.
Zukünftige Richtungen
Could include the investigation of MPPG in other animal models of neurological disorders, the optimization of the synthesis method to improve the yield and purity of the compound, and the development of more selective and potent N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide antagonists. The potential use of MPPG in combination with other therapeutic agents should also be explored.
Wissenschaftliche Forschungsanwendungen
MPPG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction. In animal models, MPPG has been shown to improve motor function in Parkinson's disease, reduce anxiety-like behavior, and attenuate drug-seeking behavior in addiction. MPPG has also been investigated for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and autism.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-22-11-7-6-8-18(22)16-24-23(26)17-25(31(2,27)28)19-12-14-21(15-13-19)30-20-9-4-3-5-10-20/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPONBXAGPXUQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-anilino-2-oxoethyl)thio]nicotinic acid](/img/structure/B3464511.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B3464516.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3464524.png)
![2-[(2-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3464552.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzamide](/img/structure/B3464565.png)

![ethyl {[4-cyano-1-(1-piperidinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetate](/img/structure/B3464599.png)

![(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B3464611.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3464615.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3464626.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3464630.png)